molecular formula C4H5ClFNO3 B055817 1-Chloro-1-fluoro-1-nitrobutan-2-one CAS No. 125013-75-4

1-Chloro-1-fluoro-1-nitrobutan-2-one

Cat. No.: B055817
CAS No.: 125013-75-4
M. Wt: 169.54 g/mol
InChI Key: PCVWGSNPJDIVMT-UHFFFAOYSA-N
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Description

1-Chloro-1-fluoro-1-nitrobutan-2-one is a polyhalogenated nitroketone with the molecular formula C₄H₅ClFNO₃. This compound features a ketone backbone at the second carbon, with chlorine, fluorine, and nitro groups attached to the first carbon. The presence of electron-withdrawing groups (Cl, F, NO₂) likely enhances its electrophilicity, making it useful in pharmaceuticals, agrochemicals, or polymer chemistry.

Properties

CAS No.

125013-75-4

Molecular Formula

C4H5ClFNO3

Molecular Weight

169.54 g/mol

IUPAC Name

1-chloro-1-fluoro-1-nitrobutan-2-one

InChI

InChI=1S/C4H5ClFNO3/c1-2-3(8)4(5,6)7(9)10/h2H2,1H3

InChI Key

PCVWGSNPJDIVMT-UHFFFAOYSA-N

SMILES

CCC(=O)C([N+](=O)[O-])(F)Cl

Canonical SMILES

CCC(=O)C([N+](=O)[O-])(F)Cl

Synonyms

2-Butanone, 1-chloro-1-fluoro-1-nitro-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence includes two analogs: 1-Chlorobutane (a haloalkane) and 1-Chlorobutan-2-one (a chlorinated ketone). Below, we extrapolate comparisons based on these and other halogenated nitroketones.

Structural and Functional Differences

Compound Molecular Formula Substituents Key Functional Groups Molecular Weight (g/mol)
1-Chloro-1-fluoro-1-nitrobutan-2-one (hypothetical) C₄H₅ClFNO₃ Cl, F, NO₂ at C1 Ketone (C=O) ~169.55 (calculated)
1-Chlorobutan-2-one C₄H₇ClO Cl at C1 Ketone (C=O) 106.55
1-Chlorobutane C₄H₉Cl Cl at C1 Alkyl chloride 92.57
  • Electrophilicity: The trifunctional substitution (Cl, F, NO₂) in the target compound likely increases the electrophilicity of the carbonyl carbon compared to 1-Chlorobutan-2-one, accelerating reactions with nucleophiles (e.g., Grignard reagents or amines).
  • Stability: Nitro groups are strong electron-withdrawing groups, which may destabilize the compound compared to mono-halogenated analogs, increasing sensitivity to heat or shock.

Research Findings and Limitations

  • Synthetic Challenges: Introducing three substituents (Cl, F, NO₂) on the same carbon may require stepwise synthesis under controlled conditions to avoid side reactions.
  • Thermal Stability : Nitro compounds often decompose exothermically. Differential scanning calorimetry (DSC) studies would be critical for safe handling.
  • Ecotoxicity : Fluorinated compounds may persist in the environment, necessitating biodegradability studies.

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